C4-Silylation Yield: Directed Metalation vs. LDA
The target compound is obtained in 53% isolated yield via directed metalation of 3-methoxypyridine with (trimethylsilylmethyl)lithium followed by TMSCl quench [1]. In contrast, traditional LDA-mediated functionalization of analogous methoxypyridine substrates gives dramatically lower yields; for example, 2-methoxy-3-pyridineboronic acid is produced in only 13% yield using LDA, whereas the same directed metalation method delivers 68% yield (a 5.2-fold improvement) [2]. This class-level yield advantage translates to lower procurement cost per gram of functionalized product.
| Evidence Dimension | Isolated yield of regioselective functionalization |
|---|---|
| Target Compound Data | 53% (3-methoxy-4-trimethylsilylpyridine) |
| Comparator Or Baseline | 2-methoxy-3-pyridineboronic acid: 13% (LDA method); 68% (new method) |
| Quantified Difference | Target yield 53% vs. analogous substrate 13% (LDA) → 4.1-fold advantage; analogous substrate improved 5.2-fold by new method |
| Conditions | Directed metalation with (trimethylsilylmethyl)lithium in THF at −20°C, electrophilic quench with TMSCl; LDA method at low temperature |
Why This Matters
Higher and more consistent synthetic yield directly reduces cost per unit mass and improves supply reliability for procurement decisions.
- [1] Woltermann, C. J.; Sutton, D. E. U.S. Patent 7,638,635 B2, Example 4. View Source
- [2] Woltermann, C. J.; Sutton, D. E. U.S. Patent 7,638,635 B2, Comparative yield data in specification (lines 189-194). View Source
